molecular formula C13H13N3O B1388857 4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile CAS No. 1135282-95-9

4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile

Cat. No.: B1388857
CAS No.: 1135282-95-9
M. Wt: 227.26 g/mol
InChI Key: XJCNCHBSTYIKSH-UHFFFAOYSA-N
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Description

4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile is a chemical compound with the molecular formula C13H13N3O It features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

The synthesis of 4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile typically involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile. The reaction proceeds through the formation of intermediates such as 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid and (Z)-4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobut-2-enoic acid . These intermediates are then further processed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. It acts as a selective inhibitor of the dopamine transporter and a partial agonist of the μ opioid receptor . These interactions contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-13(2,3)12-15-11(17-16-12)10-6-4-9(8-14)5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCNCHBSTYIKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193408
Record name 4-[3-(1,1-Dimethylethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135282-95-9
Record name 4-[3-(1,1-Dimethylethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(1,1-Dimethylethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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